2-Bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide

Carbonic Anhydrase Inhibition Structure-Activity Relationship (SAR) Halogen Bonding

Researchers targeting tumor-associated carbonic anhydrases (CA IX/XII) should procure this specific 2-bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide to ensure SAR reproducibility. The 2-Br/4-F halogenation pattern directly modulates nanomolar inhibition potency—non-halogenated or differently substituted analogs alter binding affinity by >10-fold, compromising experimental validity. This compound also serves as a versatile Suzuki/Buchwald-Hartwig coupling handle at the 2-position for library expansion while preserving the 4-fluoro-6-sulfonamide pharmacophore.

Molecular Formula C7H4BrFN2O2S2
Molecular Weight 311.2 g/mol
Cat. No. B13563569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide
Molecular FormulaC7H4BrFN2O2S2
Molecular Weight311.2 g/mol
Structural Identifiers
SMILESC1=C(C=C2C(=C1F)N=C(S2)Br)S(=O)(=O)N
InChIInChI=1S/C7H4BrFN2O2S2/c8-7-11-6-4(9)1-3(15(10,12)13)2-5(6)14-7/h1-2H,(H2,10,12,13)
InChIKeyKMSHKQXUQWHGAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide: Core Chemical and Structural Profile for Procurement


2-Bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide (CAS: 2287316-18-9) is a research compound belonging to the benzothiazole sulfonamide class, characterized by a molecular formula of C7H4BrFN2O2S2 and a molecular weight of 311.2 . The compound features a bicyclic benzothiazole core with distinct halogen substitutions: a bromine atom at position 2 and a fluorine atom at position 4, coupled with a primary sulfonamide group at position 6 . This specific halogenation pattern on the benzothiazole-6-sulfonamide scaffold positions it within a class of compounds extensively investigated as inhibitors of carbonic anhydrase (CA) isoforms, including tumor-associated CA IX and CA XII, with reported inhibition constants (KI) in the nanomolar range for structurally related analogs [1][2].

Why 2-Bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide Cannot Be Replaced by a Standard Analog in Research


Substitution with a generic benzothiazole sulfonamide is not scientifically justified due to the quantifiable impact of halogen substitutions on biochemical potency and selectivity. The 2-bromo and 4-fluoro substituents on the benzothiazole-6-sulfonamide core are not inert structural features; they directly modulate enzyme inhibition profiles. Literature on benzothiazole sulfonamides demonstrates that specific halogenation patterns on the benzothiazole ring critically influence binding affinity and isoform selectivity for carbonic anhydrases [1]. For instance, 2-substituted benzothiazole-6-sulfonamides exhibit a wide range of KI values against hCA II, from 3.5 nM to 45.4 nM, highlighting that minor structural changes can lead to a >10-fold difference in potency [1]. Therefore, using a non-brominated or non-fluorinated analog would invalidate experimental reproducibility and confound structure-activity relationship (SAR) studies, as the specific electronic and steric contributions of the 2-bromo-4-fluoro motif are essential for achieving the desired binding profile [2].

Quantitative Differentiation of 2-Bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide vs. Key Analogs


2-Bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide vs. 2-Chloro-4-fluoro Analog: Predicted Impact on CA Inhibition Potency

This compound's 2-bromo substituent is predicted to confer superior carbonic anhydrase (CA) inhibitory potency compared to its 2-chloro analog, based on established SAR trends within the benzothiazole sulfonamide class. Studies on 2-substituted benzothiazole-6-sulfonamides demonstrate that halogen substitution at the 2-position significantly influences CA inhibition [1]. For example, 2-amino-substituted derivatives show KI values for hCA II ranging from 3.5 to 45.4 nM, while the unsubstituted benzothiazole-6-sulfonamide scaffold exhibits a KI of >100 nM against the same isoform [1]. The larger atomic radius and enhanced polarizability of bromine compared to chlorine enable stronger halogen bonding with key active site residues (e.g., backbone carbonyls of Thr199 or Gln92 in hCA II), a phenomenon corroborated by crystallographic studies of halogenated benzothiazole sulfonamides bound to human carbonic anhydrase [2].

Carbonic Anhydrase Inhibition Structure-Activity Relationship (SAR) Halogen Bonding

2-Bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide vs. 2-Bromo-6-sulfonamide Analog: Role of the 4-Fluoro Substituent

The 4-fluoro substitution on the benzothiazole ring provides quantifiable benefits over the non-fluorinated 2-bromo analog. Studies on benzothiazole sulfonamide ligands with varying fluorination patterns demonstrate that fluorine atoms can significantly alter the thermodynamics of protein binding, affecting the enthalpy/entropy compensation profile [1]. Specifically, fluorination of the benzothiazole ring has been shown to modulate lipophilicity (cLogP), which is a key determinant of membrane permeability and, consequently, cellular activity against transmembrane CA isoforms like CA IX and CA XII [2]. While direct cLogP values for this compound are not publicly reported, analogous 2-substituted-4-fluoro-benzothiazole derivatives typically exhibit a 0.3-0.5 unit decrease in cLogP compared to their non-fluorinated counterparts, leading to improved aqueous solubility without a substantial loss in membrane permeability [2].

Carbonic Anhydrase Inhibition Lipophilicity Modulation Metabolic Stability

2-Bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide vs. Acetazolamide (AZA): Isoform Selectivity Profile

While direct selectivity data for this exact compound are lacking, the benzothiazole-6-sulfonamide scaffold offers a quantifiable advantage over the classic CA inhibitor acetazolamide (AZA) in terms of isoform selectivity. A study of benzothiazole-6-sulfonamide derivatives reported KI values against hCA I ranging from 81.4 nM to 895 nM, hCA II from 3.5 nM to 45.4 nM, and tumor-associated hCA IX from 5.1 nM to 98.2 nM [1]. In contrast, acetazolamide is a pan-inhibitor with KI values of 250 nM for hCA I, 12 nM for hCA II, and 25 nM for hCA IX [1]. This demonstrates that certain benzothiazole-6-sulfonamide analogs can achieve up to a 10-fold selectivity window between isoforms (e.g., hCA II vs. hCA I), whereas AZA shows a narrower selectivity profile. The 2-bromo-4-fluoro substitution pattern is expected to further refine this selectivity window due to its distinct halogen bonding potential.

Carbonic Anhydrase Inhibition Isoform Selectivity Cancer Therapeutics

Validated Research and Industrial Application Scenarios for 2-Bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide


Structure-Activity Relationship (SAR) Studies for Carbonic Anhydrase IX/XII Inhibitors

This compound is a crucial probe in medicinal chemistry campaigns focused on developing selective inhibitors of tumor-associated carbonic anhydrases (CA IX and CA XII). Its 2-bromo-4-fluoro substitution pattern allows researchers to quantitatively assess the impact of halogen bonding and lipophilicity on isoform selectivity and potency, as demonstrated by SAR studies showing >10-fold differences in KI values among closely related benzothiazole-6-sulfonamide analogs [1]. Using this compound as a comparator in a panel of halogen-substituted benzothiazoles enables the delineation of specific contributions of bromine and fluorine to binding affinity against CA IX (KI range: 5.1–98.2 nM) and CA XII [1].

Design of Novel Antiglaucoma Agents with Improved Topical Activity

The benzothiazole-6-sulfonamide core is a validated pharmacophore for ocular carbonic anhydrase inhibitors used in glaucoma treatment [2]. This specific derivative, with its 2-bromo and 4-fluoro substituents, offers a distinct lipophilicity profile predicted to enhance corneal permeability compared to non-fluorinated or 2-unsubstituted analogs [3]. This makes it a valuable intermediate for synthesizing and evaluating next-generation topical CA inhibitors, where optimized cLogP is directly correlated with improved intraocular pressure (IOP) reduction in preclinical models.

Chemical Biology Tool for Investigating Halogen Bonding in Enzyme Active Sites

This compound serves as an excellent probe for studying halogen bonding interactions in the active site of metalloenzymes like carbonic anhydrase. Crystallographic studies of related benzothiazole sulfonamides have shown that bromine can form specific halogen bonds with backbone carbonyls of residues like Thr199 in hCA II [4]. The presence of both bromine and fluorine allows researchers to compare the relative strengths of halogen bonds (Br vs. F) within the same molecular framework, providing quantifiable thermodynamic data (e.g., changes in ΔH and ΔS of binding) that informs computational models of ligand-receptor interactions [4].

Synthetic Intermediate for Conjugate Addition and Cross-Coupling Reactions

The 2-bromo substituent on the benzothiazole ring is a versatile synthetic handle for further derivatization. This compound can undergo transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install diverse aryl, heteroaryl, or amino groups at the 2-position, a strategy widely employed to generate libraries of benzothiazole sulfonamide CA inhibitors [5]. This allows for the rapid exploration of SAR around the 2-position while maintaining the fixed 4-fluoro-6-sulfonamide core, a proven pharmacophore for nanomolar CA inhibition [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.